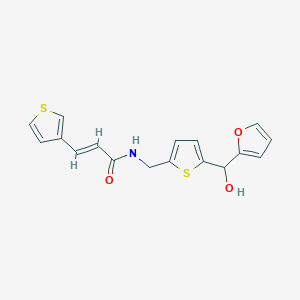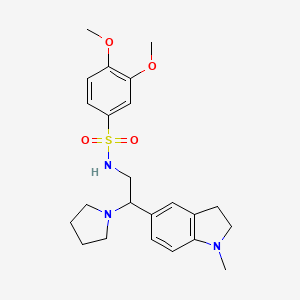
2-(Diethoxymethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethoxymethyl)morpholine is a cyclic tertiary amine with the empirical formula C10H21NO2. It is commonly used as a versatile solvent and reagent in various industries such as pharmaceuticals, agrochemicals, and polymer synthesis. This compound was first synthesized by Bartlett and Wilen in 1955 via alkylation of morpholine with diethyl sulfate.
作用机制
Target of Action
Morpholine derivatives have been reported to exhibit inhibitory action against various enzymes and proteins . For instance, morpholine-based thiazoles have been found to inhibit the bovine carbonic anhydrase-II enzyme .
Mode of Action
For example, morpholine-based thiazoles can attach to the bovine CA-II binding site and block its action .
Biochemical Pathways
For instance, morpholine-modified ruthenium-based agents have been found to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .
Pharmacokinetics
Morpholine-based thiazoles have been reported to possess attributes conducive to potential drug development, suggesting favorable pharmacokinetic properties .
Result of Action
Morpholine-modified ruthenium-based agents have been reported to exhibit antibacterial activity, destroy bacterial membranes, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
生化分析
Biochemical Properties
2-(Diethoxymethyl)morpholine plays a role in biochemical reactions, particularly in the synthesis of other compounds. It is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .
Cellular Effects
Morpholine derivatives have been used widely in the zebrafish community to transiently knock down the function of target genes
Molecular Mechanism
The synthesis of morpholine derivatives involves Michael addition, hydrazinolysis, and Curtius rearrangements . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Morpholine degradation is completed primarily by the Mycobacterium genus . Morpholine monooxygenase is an important enzyme in this pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)morpholine typically involves the alkylation of morpholine with diethyl sulfate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality.
化学反应分析
Types of Reactions: 2-(Diethoxymethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
2-(Diethoxymethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Applied in the production of agrochemicals and polymers.
相似化合物的比较
Morpholine: A simpler analog with the empirical formula C4H9NO.
N-Methylmorpholine: Another analog where the nitrogen atom is substituted with a methyl group instead of ethoxy groups.
Uniqueness: 2-(Diethoxymethyl)morpholine is unique due to its ethoxy groups, which enhance its solubility and reactivity compared to simpler morpholine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
属性
IUPAC Name |
2-(diethoxymethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDALEPXSNHTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CNCCO1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
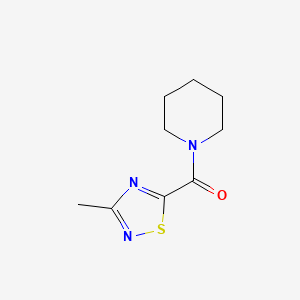
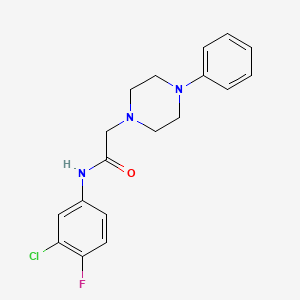
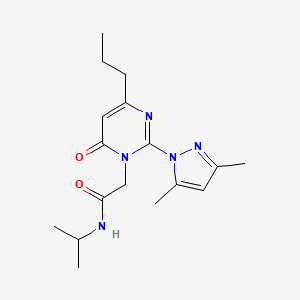
![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)
![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)
![ethyl 3-(4-methoxyphenyl)-5-[2-(naphthalen-2-yloxy)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2683595.png)
![N-{[5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2683596.png)
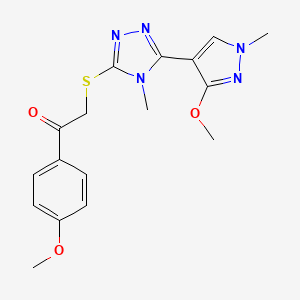
![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2683600.png)
![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)
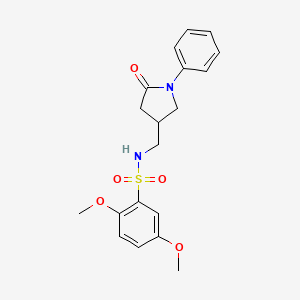
![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)
